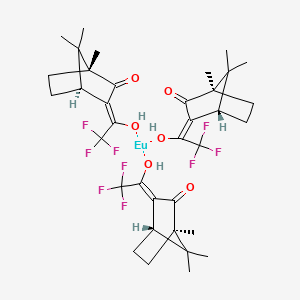
(+)-Eu(tfc)3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-Eu(tfc)3, also known as tris(3-trifluoroacetylcamphorato)europium(III), is a coordination compound of europium. This compound is known for its unique luminescent properties, making it valuable in various scientific and industrial applications. The compound consists of a europium ion coordinated with three trifluoroacetylcamphorate ligands, which contribute to its stability and luminescence.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Eu(tfc)3 typically involves the reaction of europium chloride with 3-trifluoroacetylcamphor in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol. The general reaction conditions include:
Temperature: Room temperature to reflux conditions
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium hydroxide
The reaction proceeds as follows:
EuCl3+3C10H13F3O2→Eu(C10H13F3O2)3+3NaCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification techniques such as recrystallization and chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
(+)-Eu(tfc)3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of europium(IV) complexes.
Reduction: Reduction reactions can convert europium(III) to europium(II) complexes.
Substitution: Ligand substitution reactions can occur, where the trifluoroacetylcamphorate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents
Reduction: Sodium borohydride or other reducing agents
Substitution: Various ligands such as phosphines or amines
Major Products Formed
Oxidation: Europium(IV) complexes
Reduction: Europium(II) complexes
Substitution: New europium complexes with different ligands
科学的研究の応用
(+)-Eu(tfc)3 has a wide range of applications in scientific research, including:
Chemistry: Used as a luminescent probe in various chemical analyses and reactions.
Biology: Employed in bioimaging and as a fluorescent marker in biological studies.
Medicine: Investigated for potential use in medical imaging and diagnostics.
Industry: Utilized in the development of luminescent materials and devices, such as light-emitting diodes (LEDs) and display technologies.
作用機序
The luminescent properties of (+)-Eu(tfc)3 are primarily due to the europium ion’s ability to absorb and emit light. The trifluoroacetylcamphorate ligands enhance the europium ion’s luminescence by transferring energy to the europium ion through a process known as ligand-to-metal charge transfer (LMCT). This process involves the excitation of the ligand, followed by energy transfer to the europium ion, resulting in the emission of light.
類似化合物との比較
(+)-Eu(tfc)3 can be compared with other europium complexes such as:
- Tris(dipivaloylmethanato)europium(III)
- Tris(thenoyltrifluoroacetonato)europium(III)
- Tris(acetylacetonato)europium(III)
These compounds also exhibit luminescent properties but differ in their ligand structures and luminescence efficiency. This compound is unique due to its trifluoroacetylcamphorate ligands, which provide enhanced stability and luminescence compared to other europium complexes.
特性
分子式 |
C36H45EuF9O6 |
|---|---|
分子量 |
896.7 g/mol |
IUPAC名 |
europium;(1R,3Z,4S)-1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)bicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/3C12H15F3O2.Eu/c3*1-10(2)6-4-5-11(10,3)8(16)7(6)9(17)12(13,14)15;/h3*6,17H,4-5H2,1-3H3;/b3*9-7-;/t3*6-,11+;/m111./s1 |
InChIキー |
YXJPWWGLCOPUGI-KDMOJBFPSA-N |
異性体SMILES |
C[C@@]12C([C@@H](/C(=C(/O)\C(F)(F)F)/C1=O)CC2)(C)C.C[C@@]12C([C@@H](/C(=C(/O)\C(F)(F)F)/C1=O)CC2)(C)C.C[C@@]12C([C@@H](/C(=C(/O)\C(F)(F)F)/C1=O)CC2)(C)C.[Eu] |
正規SMILES |
CC1(C2CCC1(C(=O)C2=C(C(F)(F)F)O)C)C.CC1(C2CCC1(C(=O)C2=C(C(F)(F)F)O)C)C.CC1(C2CCC1(C(=O)C2=C(C(F)(F)F)O)C)C.[Eu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


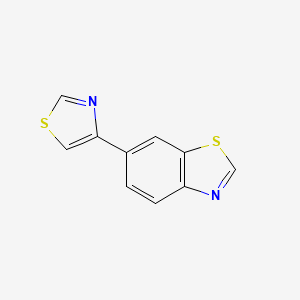
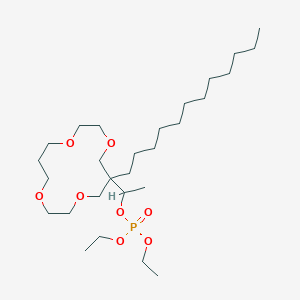


![4-[(2-Chloroethyl)amino]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B13830139.png)
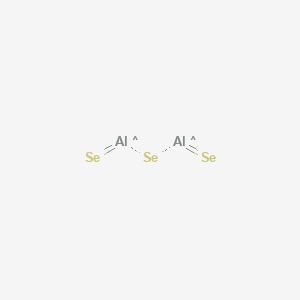
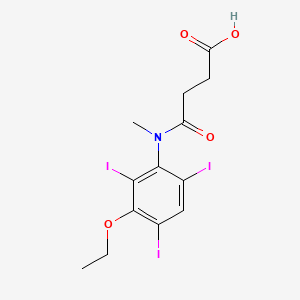
![Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)-propan-2-ylamino]butanoate](/img/structure/B13830148.png)
![1-((3aR,3a1R,10a1R)-3a-ethyl-7-methoxy-2,3,3a,4,5,5a,11,12-octahydro-1H-indolizino[8,1-cd]carbazol-6(3a1H)-yl)ethanone](/img/structure/B13830151.png)
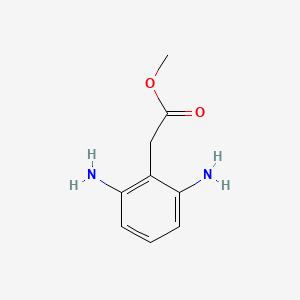
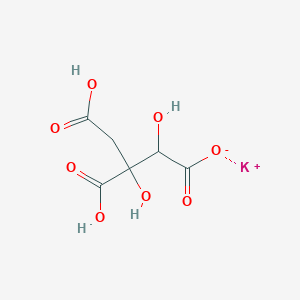
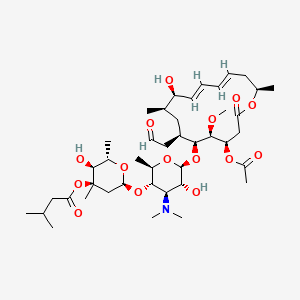
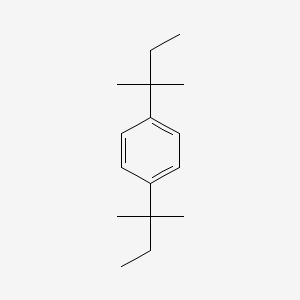
![N-[2-(Chloroacetyl)-5-(4-morpholinyl)phenyl]acetamide](/img/structure/B13830189.png)
